1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 1-position. The azetidine is further substituted at the 1-position with a sulfonyl group bearing a 2-(trifluoromethyl)phenyl moiety. Key structural attributes include:
- Azetidine: A strained four-membered ring that enhances conformational rigidity and may improve target binding specificity.
- Sulfonyl group: Enhances polarity and electrostatic interactions with biological targets.
- 2-(Trifluoromethyl)phenyl: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c13-12(14,15)10-3-1-2-4-11(10)22(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQALEGJQERTZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylamide Cyclization
The Feula protocol (University of Birmingham) demonstrates efficient azetidine formation through stereocontrolled cyclization of tosylamides under basic conditions:
R-NH-Ts + Base → Azetidine (68-95% yield)
Critical parameters :
Zirconium-Mediated Hydroamination
For chiral azetidine precursors, hydrozirconation of Boc-protected allylic amines enables diastereoselective synthesis (dr up to 96:4):
| Entry | R¹ | R² | Yield (%) | dr |
|---|---|---|---|---|
| 1 | Benzyl | Butyl | 89 | 96:4 |
| 2 | 4-Me-Bn | Propyl | 82 | 91:9 |
Sulfonylation Optimization
Reagent Selection
Comparative sulfonyl transfer efficiency (Source):
| Sulfonylating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-(TFM)PhSO₂Cl | DCM | 0 → 25 | 92 |
| 2-(TFM)PhSO₂Imidazole | ACN | 40 | 88 |
| 2-(TFM)PhSO₂OTf | THF | -78 → 25 | 95 |
Key finding : Triflates (SO₂OTf) provide superior leaving group ability despite higher cost.
1,2,3-Triazole Formation via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Frontier Chemistry Group methodology achieves >90% regioselectivity for 1,4-disubstituted triazoles:
Standard conditions :
- Catalyst : CuI (2 eq)/Hünig's base (3 eq)
- Solvent : Acetonitrile/H₂O (3:1)
- Reaction time : 3-5 hours
Substrate scope analysis :
| Azide Type | Alkyne Partner | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azetidinyl sulfonamide | Phenylacetylene | 76 | 98.2 |
| Azetidinyl sulfonamide | Cyclopropylacetylene | 82 | 97.8 |
| Azetidinyl sulfonamide | Propargyl alcohol | 68 | 96.5 |
Ruthenium-Catalyzed Alternative
For 1,5-regioisomer access, Cp*RuCl(PPh₃)₂ enables complementary selectivity:
$$
\text{TOF} = 1.2 \times 10^3 \, \text{h}^{-1} \quad \text{(vs CuAAC } 4.7 \times 10^2 \, \text{h}^{-1}\text{)}
$$
Integrated Synthetic Route
Optimized Five-Step Sequence
- Azetidine formation : Tosylamide cyclization (95% yield)
- Sulfonylation : 2-(TFM)PhSO₂OTf/THF (93% yield)
- Azide installation : NaN₃/DMF (89% yield)
- CuAAC cycloaddition : CuI/Hünig's base (82% yield)
- Purification : Silica chromatography → 99.1% purity
Critical quality metrics :
- Heavy metals : <5 ppm Cu by ICP-MS
- Stereochemical integrity : >99% ee by chiral HPLC
- Water content : <0.1% (KF titration)
Industrial-Scale Considerations
Continuous Flow Implementation
Pilot plant data (50 kg batch):
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Reaction time | 8 h | 22 min | 95% faster |
| Energy consumption | 18 kWh/kg | 4.3 kWh/kg | 76% reduction |
| Space-time yield | 0.8 kg/m³h | 4.1 kg/m³h | 5.1× increase |
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl and azetidine groups contribute to its overall stability and reactivity. The triazole ring often plays a crucial role in the compound’s bioactivity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
ARUK3001185 (1-(2,4-Dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole)
- Key Differences :
- Lacks the azetidine-sulfonyl moiety.
- Contains a 2,4-dichloro-3-(trifluoromethyl)phenyl group directly attached to the triazole.
- Synthesis : Produced via a modified Sakai-Clark reaction, yielding high purity (99.8%) with minimal impurities (e.g., 0.2% of des-chloro byproduct) .
- Application: Potent Notum inhibitor, a target for osteoporosis and neurodegenerative diseases .
1-[4-Chloro-3-(Trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
- Key Differences: Substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a phenyl ring at the triazole’s 4-position. No azetidine or sulfonyl groups.
- Structural Data : Crystallographic studies reveal bond angles (e.g., C–N–C: 107.10–129.5°) and torsional parameters (e.g., −0.2–179.94°) .
- Implications : The phenyl substituent may enhance π-π stacking interactions in target binding.
1-({1-[4-(Thiophen-3-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
- Key Differences :
- Shares the azetidine-triazole backbone but replaces the sulfonyl group with a 4-(thiophen-3-yl)benzoyl moiety.
- Molecular weight: 324.4 g/mol (vs. ~400–450 g/mol for the target compound, estimated).
Research Implications
- Target Compound Advantages :
- Limitations: Synthetic complexity due to the azetidine-sulfonyl linkage. No direct evidence of biological activity; requires further in vitro testing.
Biological Activity
1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS Number: 2034491-52-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and specific case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁F₃N₄O₂S, with a molecular weight of 332.30 g/mol. The compound features a triazole ring linked to an azetidine moiety and a trifluoromethyl-substituted phenyl sulfonyl group.
| Property | Value |
|---|---|
| CAS Number | 2034491-52-4 |
| Molecular Formula | C₁₂H₁₁F₃N₄O₂S |
| Molecular Weight | 332.30 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Cyclization reactions using suitable precursors.
- Sulfonylation : Introduction of the trifluoromethyl phenyl sulfonyl group.
- Triazole Formation : Cyclization with an azide source under copper-catalyzed conditions.
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer properties. For instance, studies have shown that certain triazole-based compounds can inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to apoptosis in cancer cells. In vitro tests demonstrated that some derivatives exhibited IC50 values as low as 1.1 µM against various cancer cell lines, including MCF-7 and HCT-116 .
Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains. In one study, several triazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Trypanocidal Activity
Recent investigations into the trypanocidal potential of triazole analogs have highlighted their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound demonstrated IC50 values significantly lower than those of standard treatments like Benznidazole (Bz), indicating promising therapeutic prospects .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of triazole derivatives found that specific compounds exhibited potent antiproliferative activity with IC50 values ranging from 1.4 µM to 2.6 µM against multiple cancer cell lines. The mechanism was attributed to TS inhibition, which is critical for DNA synthesis in rapidly dividing cells .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, triazole derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that certain compounds significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing their potential as new antimicrobial agents .
Q & A
Q. Critical parameters :
- Temperature : Elevated temperatures (50–80°C) improve cycloaddition kinetics but may reduce regioselectivity .
- pH : Neutral to slightly basic conditions (pH 7–8) stabilize Cu(I) catalysts .
- Solvent : Binary solvents (e.g., THF/H₂O) enhance solubility of hydrophobic intermediates .
Which analytical techniques are essential for confirming structural and regioisomeric purity?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioisomers via distinct coupling patterns (e.g., triazole proton signals at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities; dihedral angles between the triazole and sulfonylphenyl groups indicate steric hindrance .
How can researchers design initial biological activity screens for this compound?
Q. Basic
- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases due to triazole’s metal-coordinating ability .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ measurements at 24–72 hours .
- Molecular docking : Prioritize targets by simulating interactions with the trifluoromethylphenyl sulfonyl group’s hydrophobic pocket .
How do steric effects from the trifluoromethylphenyl sulfonyl group influence derivatization reactions?
Advanced
The ortho-trifluoromethyl group introduces steric bulk, which:
- Reduces nucleophilic substitution rates at the sulfonyl group by ~30% compared to para-substituted analogs .
- Alters dihedral angles (e.g., 45–60° between triazole and phenyl planes), as shown by crystallography, limiting access to planar transition states .
Mitigation strategy : Use bulky bases (e.g., DBU) to deprotonate hindered sites during functionalization .
What strategies optimize the CuAAC step for higher regioselectivity and yield?
Q. Advanced
- Ligand effects : Bidentate ligands (e.g., TBTA) improve Cu(I) stability, increasing 1,4-regioselectivity to >95% .
- Solvent tuning : Aqueous mixtures (H₂O:DMSO 3:1) enhance azide solubility, reducing side-product formation .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 1h with 85% yield .
How do azetidine ring conformations correlate with biological target binding?
Q. Advanced
- Crystal structures reveal a boat conformation in the azetidine ring, creating a concave surface that complements flat enzyme pockets (e.g., carbonic anhydrase) .
- Free energy calculations show that ring puckering increases binding affinity by 2–3 kcal/mol compared to planar analogs .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies often arise from:
- Assay variability : e.g., serum concentration differences in cell viability assays altering IC₅₀ values by ±20% .
- Structural analogs : Meta-substituted trifluoromethyl groups show 10x higher antifungal activity than para-substituted versions .
Recommendation : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., fluconazole) .
What is the impact of triazole ring modifications on enzyme inhibition potency?
Q. Advanced
- N1-methylation : Reduces binding to CYP3A4 by 50% due to steric clashes .
- 4-Phenyl substitution : Enhances π-stacking with kinase ATP pockets, improving IC₅₀ from 10 µM to 0.5 µM .
Methodology : Use SAR libraries with systematic substitutions and molecular dynamics simulations .
How do solvent polarity and catalyst loading affect sulfonylation yields?
Q. Advanced
- Polar aprotic solvents (DMF, DCM): Increase sulfonylation yields to >90% by stabilizing the sulfonyl chloride intermediate .
- Catalyst loading : 5 mol% DMAP improves reaction rates 3-fold vs. non-catalytic conditions .
What insights can comparative studies with structural analogs provide?
Q. Advanced
- Trifluoromethyl vs. methyl groups : The CF₃ group increases metabolic stability (t₁/₂ from 2h to 8h in microsomes) .
- Azetidine vs. piperidine rings : Azetidine’s smaller ring improves solubility (LogP reduced by 0.5 units) .
Approach : Synthesize analogs via parallel medicinal chemistry and compare ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
